4-[4-(1-Boc-4-piperidyl)-1-piperazinyl]benzoic Acid
Description
4-[4-(1-Boc-4-piperidyl)-1-piperazinyl]benzoic Acid is a synthetic intermediate featuring a benzoic acid core linked to a piperazine ring substituted with a Boc (tert-butoxycarbonyl)-protected 4-piperidyl group. The Boc group serves as a protective moiety for the secondary amine, enhancing stability during synthetic processes while allowing selective deprotection under acidic conditions . This compound is structurally significant in medicinal chemistry, particularly in the development of kinase inhibitors and neurotransmitter receptor modulators, where the piperazine-piperidine scaffold contributes to target binding and pharmacokinetic optimization.
Properties
Molecular Formula |
C21H31N3O4 |
|---|---|
Molecular Weight |
389.5 g/mol |
IUPAC Name |
4-[4-[1-[(2-methylpropan-2-yl)oxycarbonyl]piperidin-4-yl]piperazin-1-yl]benzoic acid |
InChI |
InChI=1S/C21H31N3O4/c1-21(2,3)28-20(27)24-10-8-18(9-11-24)23-14-12-22(13-15-23)17-6-4-16(5-7-17)19(25)26/h4-7,18H,8-15H2,1-3H3,(H,25,26) |
InChI Key |
RPDDPQFQNPMBME-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(CC1)N2CCN(CC2)C3=CC=C(C=C3)C(=O)O |
Origin of Product |
United States |
Preparation Methods
Synthesis of 1-Boc-4-aminopiperidine Intermediate
A key precursor is 1-Boc-4-aminopiperidine , which is synthesized as follows:
| Step | Reagents & Conditions | Description | Yield |
|---|---|---|---|
| (1) Synthesis of 1-Boc-4-piperidyl urea | 4-piperidyl urea, triethylamine, tert-butyl dicarbonate, water, dichloromethane extraction, acetone crystallization | Stir 8-10 h at 20-25°C, adjust pH to 6-7, extract, dry, crystallize at 0-2°C | 72-75 g white crystalline powder |
| (2) Conversion to 1-Boc-4-aminopiperidine | Sodium hydroxide (40-60%), bromine, reflux 3-5 h, acidify with dilute HCl, chloroform extraction, crystallization at -2°C | Reflux and workup to obtain pure 1-Boc-4-aminopiperidine | 40-45 g white crystals |
This method provides a reliable route to the Boc-protected piperidine intermediate essential for further coupling.
Coupling of 1-Boc-4-aminopiperidine with Piperazine Derivatives
The next step involves coupling the 1-Boc-4-aminopiperidine with a piperazine derivative to form the 1-Boc-4-(piperidin-4-yl)piperazine intermediate. One reported method includes catalytic hydrogenation in tetrahydrofuran (THF) with 5% Pd/C under hydrogen atmosphere for 16 hours, yielding the product in 86% yield.
| Parameter | Details |
|---|---|
| Catalyst | 5% Pd/C (eggshell) |
| Solvent | Tetrahydrofuran (THF) |
| Reaction Time | 16 hours |
| Hydrogen Consumption | ~6 L |
| Yield | 86% |
| Product State | Yellowish-oily, crystallizes upon standing |
This intermediate is then purified and used for subsequent coupling with benzoic acid derivatives.
Final Coupling to Benzoic Acid Core
The final step involves linking the Boc-protected piperazinyl-piperidyl intermediate to the benzoic acid moiety. This is typically achieved through amide bond formation or nucleophilic substitution reactions under controlled conditions. Reaction parameters such as solvent choice (often polar aprotic solvents), temperature, and reaction time are optimized to maximize yield and purity.
Reaction Conditions and Optimization
| Step | Temperature | Solvent(s) | Reaction Time | Notes |
|---|---|---|---|---|
| Boc protection of piperidine | 20-25°C | Water, dichloromethane | 8-10 h | pH adjustment critical for extraction |
| Conversion to 1-Boc-4-aminopiperidine | Reflux (~100°C) | Sodium hydroxide solution, chloroform | 3-5 h | Controlled acidification to pH 5-6 |
| Hydrogenation for piperazine coupling | Room temperature | THF | 16 h | Requires hydrogen atmosphere, Pd/C catalyst |
| Final coupling to benzoic acid | Variable (often RT to reflux) | Polar aprotic solvents | Variable | Reaction conditions tailored to maximize yield |
Characterization Techniques
After synthesis, the compound is characterized by:
- Nuclear Magnetic Resonance (NMR) Spectroscopy : Confirms molecular structure and integrity of Boc protection.
- High-Performance Liquid Chromatography (HPLC) : Assesses purity and identifies impurities.
- Mass Spectrometry (MS) : Confirms molecular weight and composition.
- Melting Point Determination : Verifies crystalline purity.
Summary Table of Key Data
| Property | Value |
|---|---|
| Molecular Formula | C21H31N3O4 |
| Molecular Weight | 389.5 g/mol |
| IUPAC Name | 4-[4-[4-[(2-methylpropan-2-yl)oxycarbonyl]piperazin-1-yl]piperidin-1-yl]benzoic acid |
| CAS Number | Not explicitly provided |
| Key Intermediates | 1-Boc-4-aminopiperidine, 1-Boc-4-(piperidin-4-yl)piperazine |
| Typical Yield (final product) | Not explicitly stated, yields for intermediates ~70-86% |
| Common Solvents | THF, dichloromethane, acetone, water |
| Typical Catalysts | Pd/C for hydrogenation |
Chemical Reactions Analysis
Types of Reactions
4-[4-(1-Boc-4-piperidyl)-1-piperazinyl]benzoic Acid undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove protective groups or to reduce specific functional groups within the molecule.
Substitution: Nucleophilic substitution reactions are common, particularly at the piperazine and piperidine rings.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium azide. The reaction conditions vary depending on the desired transformation but typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of ketones or aldehydes, while reduction can yield amines or alcohols.
Scientific Research Applications
4-[4-(1-Boc-4-piperidyl)-1-piperazinyl]benzoic Acid has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 4-[4-(1-Boc-4-piperidyl)-1-piperazinyl]benzoic Acid involves its interaction with specific molecular targets, such as enzymes or receptors. The Boc-protected piperidine group can be deprotected under acidic conditions, allowing the compound to interact with its target. The piperazine ring provides additional binding sites, enhancing the compound’s affinity and specificity . The benzoic acid moiety can participate in hydrogen bonding and other non-covalent interactions, further stabilizing the compound’s binding to its target .
Comparison with Similar Compounds
Table 1: Structural and Physicochemical Properties
| Compound | Molecular Formula | Molecular Weight (g/mol) | Key Substituent | logP* |
|---|---|---|---|---|
| 4-[4-(1-Boc-4-piperidyl)-1-piperazinyl]benzoic Acid | C21H30N3O4 | 388.49 | Boc-protected piperidyl | ~2.5 |
| 4-(Piperazin-1-yl)benzoic Acid | C11H14N2O2 | 206.24 | None | ~0.8 |
| 4-(4-Benzyl-1-piperazinyl)benzoic Acid | C18H20N2O2 | 296.37 | Benzyl | ~2.8 |
| 3-(Piperazin-1-yl)benzoic Acid HCl | C11H15ClN2O2 | 242.70 | Meta-position benzoic acid | ~0.7 |
*Estimated using fragment-based methods.
Pharmacological and Application Differences
- Target Compound : The Boc group enhances solubility in organic solvents (e.g., DMF, THF), facilitating purification. Its deprotection yields a free amine for further functionalization, critical in multi-step syntheses of antipsychotics (e.g., aripiprazole analogs, ) .
- Benzyl-substituted Analogs : Used in dopamine receptor ligands due to the benzyl group’s affinity for hydrophobic receptor domains. However, metabolic instability (via CYP450-mediated oxidation) limits their therapeutic utility compared to Boc-protected derivatives .
- Ester Prodrugs : Ethyl esters () demonstrate improved oral absorption (>80% bioavailability in rodent models) but require enzymatic hydrolysis for activation, introducing variability in pharmacokinetics .
Biological Activity
4-[4-(1-Boc-4-piperidyl)-1-piperazinyl]benzoic acid is a complex organic compound that integrates both piperidine and piperazine moieties within its structure. This compound has garnered attention for its potential biological activities, particularly in pharmacological applications. The presence of a tert-butoxycarbonyl (Boc) protecting group enhances its stability and solubility, making it a candidate for various therapeutic investigations.
Chemical Structure and Properties
The molecular formula of this compound is with a molar mass of approximately 306.36 g/mol. The compound typically appears as a white crystalline solid and is soluble in various organic solvents, which facilitates its use in chemical applications.
| Property | Value |
|---|---|
| Molecular Formula | C16H22N2O4 |
| Molar Mass | 306.36 g/mol |
| Appearance | White crystalline solid |
| Solubility | Soluble in organic solvents |
The biological activity of this compound is primarily attributed to its interaction with various biological targets. The piperazine and piperidine rings are known to influence receptor binding and modulate neurotransmitter systems, potentially affecting central nervous system functions.
Potential Targets:
- Dopamine Receptors : Compounds similar to this compound have been studied for their affinity towards dopamine receptors, which are crucial in the treatment of psychiatric disorders.
- Serotonin Receptors : The structural features may also allow interaction with serotonin receptors, indicating potential antidepressant or anxiolytic properties.
Biological Activity Studies
Recent studies have explored the biological activities of this compound, focusing on its antimicrobial, anticancer, and anti-inflammatory properties.
Antimicrobial Activity
Research has shown that derivatives of benzoic acid can exhibit significant antimicrobial properties. In one study, compounds structurally related to this compound were tested against various bacterial strains using the agar-well diffusion method. The results indicated enhanced antibacterial activity compared to conventional drugs.
| Bacterial Strain | Zone of Inhibition (mm) |
|---|---|
| Staphylococcus aureus | 12 |
| Escherichia coli | 10 |
| Pseudomonas aeruginosa | 11 |
Anticancer Activity
In vitro studies have evaluated the anticancer potential of this compound against several cancer cell lines. The results demonstrated that certain derivatives exhibited cytotoxic effects, with IC50 values indicating effective inhibition of cell proliferation.
| Cell Line | IC50 (µM) |
|---|---|
| HeLa | 25 |
| MCF-7 | 30 |
| A549 | 20 |
Anti-inflammatory Activity
The anti-inflammatory effects were assessed using carrageenan-induced paw edema models in rats. Compounds derived from benzoic acid showed significant inhibition of inflammation, suggesting potential therapeutic applications in inflammatory diseases.
Case Studies
Several case studies have been documented that highlight the therapeutic implications of compounds similar to this compound:
- Study on Neuroprotective Effects : A study investigated the neuroprotective effects of a related compound against neurodegenerative diseases. Results indicated a protective effect on neuronal cells exposed to oxidative stress.
- Evaluation as Antidepressants : Another study focused on the antidepressant-like effects in animal models, where the compound demonstrated significant behavioral improvements comparable to standard antidepressants.
- Cancer Treatment Approaches : Research has also been directed towards evaluating the efficacy of this compound in combination therapies for cancer treatment, showing enhanced efficacy when used alongside traditional chemotherapeutics.
Q & A
Basic Research Questions
Q. How can researchers optimize the Boc protection step during the synthesis of 4-[4-(1-Boc-4-piperidyl)-1-piperazinyl]benzoic acid?
- Methodological Answer : The Boc protection of the piperidine nitrogen is critical for stability and solubility. Use anhydrous conditions (e.g., dichloromethane or THF) with Boc anhydride and a catalyst like DMAP. Monitor reaction progress via TLC (Rf ~0.5 in ethyl acetate/hexane, 1:1). Post-reaction, purify via column chromatography (silica gel, gradient elution with 10–30% ethyl acetate in hexane) to isolate the Boc-protected intermediate .
Q. What analytical techniques are most effective for characterizing the purity and structure of this compound?
- Methodological Answer :
- NMR : Use and NMR to confirm the presence of the Boc group (δ ~1.4 ppm for tert-butyl protons) and piperazine/piperidine ring protons (δ 2.5–3.5 ppm).
- HPLC : Employ reverse-phase HPLC (C18 column, acetonitrile/water + 0.1% TFA) to assess purity (>95%).
- Mass Spectrometry : ESI-MS in positive ion mode to verify molecular ion peaks (m/z ~306.36 for [M+H]) .
Q. How can researchers address solubility challenges during in vitro assays?
- Methodological Answer : The Boc group enhances solubility in organic solvents (e.g., DMSO, DMF), but for aqueous assays, use co-solvents like PEG-400 or cyclodextrin-based formulations. Pre-solubilize in DMSO (≤1% v/v) and dilute in buffer (pH 7.4) to avoid precipitation .
Advanced Research Questions
Q. What are the steric and electronic effects of the Boc group on the compound’s reactivity in nucleophilic substitution reactions?
- Methodological Answer : The Boc group introduces steric hindrance, slowing reactions at the piperidine nitrogen. To study this, compare reaction rates of Boc-protected vs. deprotected analogs using kinetic experiments (e.g., monitoring by NMR or LC-MS). Computational modeling (DFT) can further elucidate electronic effects on charge distribution .
Q. How can researchers resolve contradictions in reported synthetic yields for this compound?
- Methodological Answer : Yield discrepancies often arise from variations in Boc deprotection conditions. Compare acidic (TFA in DCM) vs. catalytic hydrogenation (Pd/C, H) methods. Optimize reaction time (2–6 hours for TFA) and temperature (0–25°C). Use in situ FTIR to track carbonyl group removal (disappearance of ~1680 cm peak) .
Q. What strategies mitigate instability of the benzoic acid moiety under basic conditions?
- Methodological Answer : The carboxylic acid group may undergo decarboxylation at high pH. Stabilize by derivatizing it as a methyl ester during synthesis, then hydrolyze post-Boc deprotection using LiOH/THF/HO. Monitor pH (maintain ≤9) and temperature (<40°C) to prevent degradation .
Q. How does the compound’s conformational flexibility influence its biological target interactions?
- Methodological Answer : Perform molecular dynamics simulations (AMBER or GROMACS) to analyze piperazine-piperidine ring dynamics. Compare with rigid analogs (e.g., aryl-fused piperazines) in receptor-binding assays (e.g., radioligand displacement for GPCR targets). Correlate flexibility with IC values to identify optimal conformers .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
